alpha-Himachalene

説明

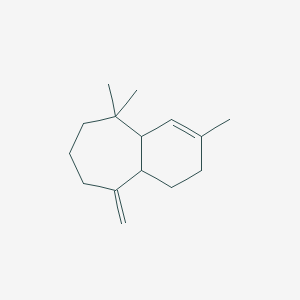

Structure

2D Structure

3D Structure

特性

分子式 |

C15H24 |

|---|---|

分子量 |

204.35 g/mol |

IUPAC名 |

3,5,5-trimethyl-9-methylidene-2,4a,6,7,8,9a-hexahydro-1H-benzo[7]annulene |

InChI |

InChI=1S/C15H24/c1-11-7-8-13-12(2)6-5-9-15(3,4)14(13)10-11/h10,13-14H,2,5-9H2,1,3-4H3 |

InChIキー |

ZJSIKVDEOWWVEH-UHFFFAOYSA-N |

SMILES |

CC1=CC2C(CC1)C(=C)CCCC2(C)C |

正規SMILES |

CC1=CC2C(CC1)C(=C)CCCC2(C)C |

製品の起源 |

United States |

Natural Occurrence and Distribution of α Himachalene

Plant Sources and Geographic Variation

The presence and concentration of α-Himachalene can vary significantly between different plant species and even within the same species due to geographical location.

Cedrus Species (e.g., Cedrus atlantica, Cedrus deodara)

α-Himachalene is abundantly found in the essential oils of cedarwood, particularly from the Atlas cedar (Cedrus atlantica) and the Himalayan cedar (Cedrus deodara). benchchem.comlandema.com In Cedrus atlantica, the concentration of α-Himachalene in the essential oil has been reported to range from approximately 15.63% to 17.93%. lupinepublishers.comaliksir.com Studies on Cedrus atlantica from different regions in Morocco showed slight variations in α-Himachalene content, with one location (Ajdir) reporting 15.63% and another (Wiwane) reporting 17.93%. lupinepublishers.com

For Cedrus deodara, α-Himachalene is also a major constituent of its essential oil. smolecule.comcabidigitallibrary.org One analysis of sawdust from C. deodara reported an α-Himachalene content of 30.83%. cabidigitallibrary.org The essential oil of Himalayan Cedarwood is primarily composed of β-himachalene, α-himachalene, and himachalol. houseofpureessence.comlaboratoirealtho.fr A review of the phytochemistry of Cedrus deodara noted α-himachalene as one of the main components of its essential oil. asianpubs.org

Table 1: α-Himachalene Content in Cedrus Species

View Data

| Species | Plant Part | α-Himachalene Percentage (%) | Geographic Origin (if specified) | Reference |

|---|---|---|---|---|

| Cedrus atlantica | Not specified | 15.63 | Ajdir, Morocco | lupinepublishers.com |

| Cedrus atlantica | Not specified | 17.93 | Wiwane, Morocco | lupinepublishers.com |

| Cedrus atlantica | Wood | 15.97 - 17.25 | Morocco | aliksir.com |

| Cedrus deodara | Sawdust | 30.83 | Not specified | cabidigitallibrary.org |

| Cedrus deodara | Wood | Not specified (Major component) | Nepal | houseofpureessence.comlaboratoirealtho.fr |

Other Plant Genera and Organisms (e.g., Malus, Capsicum annuum, Annona emarginata, Schisandra chinensis, Pinus roxburghii, Anise, Common Oregano)

Beyond the Cedrus genus, α-Himachalene is distributed across a diverse range of other plants.

Malus (Apple): While specific quantitative data for α-Himachalene in Malus species from the provided search results is limited, its presence in the broader plant kingdom suggests it may be a minor volatile component in some apple varieties.

Capsicum annuum (Bell Pepper): α-Himachalene has been identified as a volatile compound in chile peppers (Capsicum annuum). smolecule.comknapsackfamily.comdoi.org One study noted its presence in Takanotsume peppers, a variety of C. annuum. jst.go.jp

Annona emarginata: Information regarding the presence of α-Himachalene in Annona emarginata was not found in the search results.

Schisandra chinensis (Five-Flavor Berry): The essential oil of Schisandra chinensis fruits contains a significant amount of α-Himachalene, with reported concentrations ranging from 10.83% to 20.7%. nih.govencyclopedia.pubacs.orgphcogcommn.orgjapsonline.com This makes it one of the main aromatic compounds in the fruit's essential oil. nih.govencyclopedia.pub

Pinus roxburghii (Chir Pine): The essential oil from the bark of Pinus roxburghii has been found to contain α-Himachalene, with one analysis reporting a concentration of 6.82%. researchgate.netnih.govnih.govresearchgate.net Another study on the essential oil from the wood of this species also detected α-Himachalene, albeit at a lower concentration of 0.17%. ncsu.edu

Anise (Pimpinella anisum): α-Himachalene is found in anise, contributing to its flavor profile. benchchem.comfoodb.ca It is considered a minor constituent of anise essential oil. pakbs.orgekb.eg The majority of aniseed oil is composed of trans-anethole, but α-himachalene is also present. researchgate.net

Common Oregano (Origanum vulgare): α-Himachalene can be found in common oregano. foodb.cafoodb.ca One study on oregano essential oil reported an α-Himachalene content of 12.17% in a sample from Iran. nih.gov However, its presence and concentration can vary, with another analysis showing only trace amounts (0.01%). mdpi.com

Table 2: α-Himachalene in Various Plant Species

View Data

| Plant Species | Common Name | Part of Plant | α-Himachalene Content (%) | Reference |

|---|---|---|---|---|

| Capsicum annuum | Bell Pepper / Chile Pepper | Fruit | Present | smolecule.comknapsackfamily.comdoi.org |

| Schisandra chinensis | Five-Flavor Berry | Fruit | 10.83 - 20.7 | nih.govencyclopedia.pubacs.org |

| Pinus roxburghii | Chir Pine | Bark | 6.82 | researchgate.netnih.govnih.gov |

| Pinus roxburghii | Chir Pine | Wood | 0.17 | ncsu.edu |

| Pimpinella anisum | Anise | Seed | Minor constituent | benchchem.comfoodb.capakbs.orgekb.eg |

| Origanum vulgare | Common Oregano | Not specified | Present (up to 12.17%) | foodb.canih.gov |

Biosynthesis of α-Himachalene

The formation of α-Himachalene in plants is a complex biochemical process that involves multiple steps and specialized enzymes.

Mevalonate (B85504) Pathway Precursors (Isopentenyl Diphosphate (B83284), Dimethylallyl Diphosphate, Farnesyl Pyrophosphate)

The biosynthesis of α-Himachalene, like other sesquiterpenoids, originates from the mevalonate (MVA) pathway. nih.govresearchgate.netscielo.br This pathway, occurring in the cytosol of plant cells, produces the fundamental five-carbon building blocks of all terpenoids: Isopentenyl Diphosphate (IPP) and its isomer, Dimethylallyl Diphosphate (DMAPP). nih.govpnas.orgbeilstein-journals.org

Through the action of prenyltransferase enzymes, one molecule of DMAPP is condensed with two molecules of IPP to form the 15-carbon precursor, Farnesyl Pyrophosphate (FPP). acs.orgoup.com FPP serves as the direct precursor for the synthesis of a vast array of sesquiterpenes, including α-Himachalene. nih.govacs.org

Role of Terpene Synthases (TPS) and Related Enzymes in Sesquiterpenoid Biogenesis

The remarkable diversity of sesquiterpene structures, including α-Himachalene, is primarily due to the action of a class of enzymes known as terpene synthases (TPS). oup.comresearchgate.net These enzymes catalyze the conversion of FPP into various cyclic and acyclic sesquiterpene skeletons. oup.com

Specifically, a sesquiterpene synthase, such as a β-Himachalene synthase, can catalyze the cyclization of FPP to form the himachalene carbocation, which can then be deprotonated to yield α-Himachalene and its isomers. beilstein-journals.org Some terpene synthases are known to be promiscuous, meaning they can produce multiple products from a single substrate. researchgate.net For instance, a single TPS might produce α-himachalene along with other sesquiterpenes. researchgate.net

Enantiomeric Considerations in Natural Biogenesis

α-Himachalene can exist in different stereoisomeric forms, known as enantiomers, which are non-superimposable mirror images of each other. The specific enantiomer produced in nature is determined by the stereochemical control of the terpene synthase enzyme involved in its biosynthesis.

For example, (-)-α-himachalene, specifically the (1R,6S)-stereoisomer, is a common enantiomer found in nature. vulcanchem.com In contrast, the (+)-trans-α-himachalene has been identified as a male-specific compound in certain flea beetle species, suggesting a distinct biosynthetic pathway and biological role in those organisms. researchgate.netepa.gov The production of different enantiomers in different organisms highlights the specificity of the terpene synthases at play. researchgate.netpnas.org The (1S,6S)-alpha-himachalene is another enantiomer that has been reported. nih.gov

Extraction and Isolation Methodologies for α Himachalene

Hydrodistillation and Steam Distillation Techniques

Hydrodistillation and steam distillation are the most conventional and widely utilized methods for the extraction of essential oils rich in α-himachalene from plant materials, such as the wood of Cedrus deodara (Himalayan cedar). smolecule.comnatureinbottle.commanekancor.comrkaroma.com These techniques are effective in separating volatile compounds like α-himachalene from the non-volatile plant matrix. vulcanchem.com In hydrodistillation, the plant material is directly boiled in water, while in steam distillation, steam is passed through the plant material, causing the volatile oils to evaporate. manekancor.comdeodaraessentialoils.comblacksheepfarmoils.com.au The resulting mixture of steam and essential oil is then condensed, and the oil is separated from the water. One study on the hydrodistillation of sawdust from C. deodara reported an essential oil yield of 2.1%, with α-himachalene being a major component at 30.83%. cabidigitallibrary.org Similarly, another analysis of C. deodara wood chips identified α-himachalene as a significant constituent (17.1%) of the hydrodistilled essential oil. researchgate.net

Optimization of Parameters for Yield and Purity

The efficiency of hydrodistillation and steam distillation in extracting α-himachalene is influenced by several critical parameters. Optimizing these factors is crucial for maximizing both the yield and purity of the final product.

Plant Material Preparation: The physical state of the plant material significantly affects extraction efficiency. Grinding the material to a smaller particle size, for instance to 0.5–1 mm, increases the surface area available for steam interaction, which can enhance the extraction yield. benchchem.com Some protocols also involve freeze-drying the plant tissues before grinding. benchchem.com For Cedrus deodara, the wood, roots, and stumps are the primary sources for extraction. rkaroma.comdeodaraessentialoils.com

Temperature: The distillation temperature is a key factor. While higher temperatures can increase the rate of extraction, they also risk thermal degradation of sensitive compounds. benchchem.com Typical distillation temperatures range from 100–120°C. benchchem.com

Duration: The extraction time must be sufficient to allow for the complete volatilization of the target compounds. Studies have shown that distillation times can range from 3 to 8 hours, with an optimal duration often determined through experimental trials. benchchem.comftb.com.hrnih.gov For instance, one optimized protocol suggests a distillation time of 4–6 hours. benchchem.com

Water-to-Plant Ratios: The ratio of water to plant material is another critical parameter. This ratio can affect the efficiency of heat and mass transfer during distillation. Investigated ratios often fall within the range of 5:1 to 10:1 (mL/g). benchchem.comnih.gov

The following table summarizes the optimized parameters for hydrodistillation as reported in various studies.

| Parameter | Optimized Value/Range | Source(s) |

| Plant Material Preparation | Ground to 0.5–1 mm particle size | benchchem.com |

| Temperature | 100–120°C | benchchem.com |

| Duration | 4–6 hours | benchchem.com |

| Water-to-Plant Ratio | 5:1 to 10:1 | benchchem.com |

Supercritical Fluid Extraction (SFE) with CO₂

Supercritical fluid extraction (SFE) using carbon dioxide (CO₂) presents a modern and efficient alternative to traditional distillation methods for isolating α-himachalene. vriaroma.com This technique is recognized for its ability to extract compounds at relatively low temperatures, thereby preventing the thermal degradation of sensitive molecules. nih.gov The selectivity of SFE can be finely tuned by adjusting the pressure and temperature of the supercritical CO₂, which alters its solvating power. semanticscholar.orgnih.gov

Optimized conditions for the supercritical CO₂ extraction of α-himachalene have been reported to include pressures between 300–350 bar and temperatures ranging from 60–70°C. benchchem.com This method has been shown to yield up to 1.05% (w/w) of essential oil with a purity of 94.8% for certain plant materials, outperforming conventional distillation in the preservation of terpenes. benchchem.com The advantages of SFE with CO₂ include higher extraction efficiency, shorter extraction times, and the elimination of hazardous organic solvents, making it an environmentally friendly "green" process. vriaroma.comnih.gov

A comparative table highlights the advantages of SFE over traditional methods:

| Feature | Supercritical Fluid Extraction (SFE) with CO₂ | Hydrodistillation/Steam Distillation |

| Temperature | Low (e.g., 60-70°C) | High (e.g., 100-120°C) |

| Solvent | Non-toxic, non-flammable CO₂ | Water/Steam |

| Selectivity | High and tunable | Lower |

| Compound Degradation | Minimized | Potential for thermal degradation |

| Extraction Time | Generally shorter | Can be lengthy |

| Environmental Impact | "Green" process, no organic solvent residue | Generally safe, but can be energy-intensive |

Chromatographic Separation and Purification Strategies

Following the initial extraction, the resulting essential oil is a complex mixture containing α-himachalene alongside its isomers (β- and γ-himachalene) and other terpenoids. benchchem.comnih.gov Therefore, chromatographic techniques are indispensable for the isolation and purification of α-himachalene.

Column Chromatography (e.g., Silica (B1680970) Gel, Sephadex LH-20)

Column chromatography is a fundamental technique for the fractionation of essential oils. researchgate.net

Silica Gel: Silica gel is a widely used stationary phase for the separation of terpenes due to its high porosity and adsorptive properties. researchgate.netcolumn-chromatography.com Being a non-polar compound, α-himachalene can be effectively separated from more polar compounds using a non-polar mobile phase. column-chromatography.com A common strategy involves using a gradient elution system, such as hexane-ethyl acetate (B1210297), to progressively elute compounds based on their polarity. benchchem.com For instance, a hexane:ethyl acetate (95:5) gradient has been proven effective for the fractionation of himachalene isomers. benchchem.com However, due to the similar physical properties of α-, β-, and γ-himachalene, repeated cycles of silica gel chromatography may be necessary to achieve a purity greater than 95%. benchchem.com

Sephadex LH-20: This lipophilic, cross-linked dextran-based resin is particularly suited for the molecular sizing of natural products, including terpenoids, in organic solvents. cytivalifesciences.comscielo.org.mx It can be used as a subsequent purification step to separate compounds based on their size and polarity. science.gov Elution is typically performed with solvents like methanol (B129727). scielo.org.mx

Preparative High-Performance Liquid Chromatography (HPLC)

For achieving high purity, especially when dealing with trace quantities or for the final polishing of a sample, preparative High-Performance Liquid Chromatography (HPLC) is the method of choice. vulcanchem.comaralyse.tech This technique offers superior resolution compared to column chromatography. embrapa.br

Reversed-phase HPLC, using a C18 column with a mobile phase such as a mixture of acetonitrile (B52724) and water (e.g., 70:30), has been successfully employed to obtain α-himachalene with greater than 95% enantiomeric purity. benchchem.com The separation is based on the differential partitioning of the compounds between the non-polar stationary phase and the polar mobile phase. Detection is often carried out using a UV detector at wavelengths between 220-260 nm. vulcanchem.combenchchem.com Chiral stationary phases can also be utilized in HPLC to separate the different enantiomers of α-himachalene. benchchem.com

Chemical Synthesis and Stereochemical Control of α Himachalene

Total Synthesis Approaches

Total synthesis provides a definitive confirmation of a molecule's structure and allows access to analogues for structure-activity relationship studies. The approaches to α-himachalene have evolved, showcasing advancements in synthetic methodology over the years.

Building the complex cyclic structure of α-himachalene from simple, non-cyclic starting materials represents a fundamental challenge in organic synthesis. These approaches require powerful cyclization methods to construct the bicyclo[5.4.0]undecane core.

One notable enantioselective synthesis begins with epoxy-p-menthane derivatives, proceeding through 15-16 steps. A key strategy in this pathway involves the Ireland-Claisen Rearrangement, which is used to convert geranyl acetate (B1210297), an acyclic terpenoid, into γ,δ-unsaturated ester intermediates. This rearrangement effectively sets up the carbon chain for subsequent cyclization. Another critical step is the Corey Oxidative Cyclization, which forms the bicyclic core with a reported 78% diastereomeric excess. The synthesis is completed through steps like a Wittig olefination to install the required exo-methylene group.

Another strategy involves the use of acyclic γ-arylated esters as key intermediates. nih.gov For instance, an α,β-unsaturated ester can be reduced using Wilkinson's catalyst to a γ-substituted ester. nih.gov This acyclic product can then be hydrolyzed and cyclized under acidic conditions (trifluoroacetic acid and trifluoroacetic anhydride) to form (S)-4,7-dimethyl-1-tetralone, which serves as a crucial intermediate in the synthesis of (S)-ar-himachalene. nih.gov The cyclization of acyclic trienes is also a recognized strategy for the one-step production of bicyclic olefins, demonstrating a rapid increase in molecular complexity. tandfonline.com

The intramolecular Diels-Alder (IMDA) reaction is a powerful and widely used strategy for constructing bicyclic systems, and it has been successfully applied to the synthesis of the himachalene skeleton. tandfonline.com This approach involves creating a precursor molecule that contains both a diene and a dienophile, which then react with each other to form the fused ring system in a single step.

For example, the cyclization of an acyclic triene via an IMDA reaction provides a direct route to the bicyclic olefin core of himachalenes. tandfonline.com In one synthesis of α-cis- and β-himachalene, an intramolecular [4+2] cycloaddition of a trienyl phosphate (B84403) intermediate was achieved in 90% yield by refluxing in benzene. arkat-usa.org

The stereochemical outcome of these reactions can often be influenced by the use of Lewis acid catalysts. Different Lewis acids can favor the formation of different regioisomers. For instance, in the Diels-Alder reaction between a dienone ester and isoprene (B109036), using boron trifluoride (BF₃) predominantly yielded the undesired anti-para adduct, while stannic chloride (SnCl₄) favored the formation of the desired regioisomer with a significant improvement in the product ratio (7:8 = 82:18) and a near-quantitative total yield. cdnsciencepub.com Zinc bromide (ZnBr₂) has also been used to catalyze the intramolecular [4+2] cycloaddition of a trienone, leading to the himachalene core. arkat-usa.org Similarly, catalysts like SnCl₄·5H₂O and ZnCl₂ have been shown to provide good diastereoselectivity in Diels-Alder cyclizations for himachalene synthesis. arkat-usa.org

| Reaction Type | Catalyst/Conditions | Key Transformation | Yield | Reference |

| Intramolecular [4+2] Cycloaddition | Benzene, reflux | Trienyl phosphate to octahydrobenzocycloheptanone | 90% | arkat-usa.org |

| Intermolecular Diels-Alder | SnCl₄ | Dienone ester + isoprene to desired regioisomer | 99% (total) | cdnsciencepub.com |

| Intramolecular [4+2] Cycloaddition | ZnBr₂ | Trienone to bicyclic product | N/A | arkat-usa.org |

Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials. This strategy leverages the existing stereocenters of the starting material to control the stereochemistry of the final product. For himachalene synthesis, monoterpenes like carvone (B1668592) and citronellal (B1669106) are common choices. researchgate.netresearchgate.netnih.govresearchgate.net

An enantiospecific synthesis of (+)-trans-α-himachalene was accomplished starting from the abundant monoterpene (R)-carvone. researchgate.net This route employs an intramolecular type II carbonyl-ene reaction as a key step to establish the required stereochemistry. vulcanchem.com Similarly, the enantioselective synthesis of both (R)- and (S)-ar-himachalene has been achieved starting from the corresponding enantiomers of citronellal. researchgate.net Citronellal, an acyclic chiral monoterpene, is a versatile starting block for synthesizing complex molecules. nih.govinformahealthcare.com The synthesis of ar-himachalene from (S)-citronellal involves oxidizing the starting material to (S)-citronellic acid as an early step. researchgate.net

These strategies highlight the efficient use of nature's chirality to build complex, stereochemically defined molecules like α-himachalene. researchgate.netvulcanchem.com

| Chiral Starting Material | Target Molecule | Key Reaction | Reference |

| (R)-Carvone | (+)-trans-α-himachalene | Intramolecular type II carbonyl-ene reaction | researchgate.netvulcanchem.com |

| (S)-Citronellal | (R)-ar-himachalene | Oxidation to citronellic acid, subsequent steps | researchgate.net |

| (R)-Citronellal | (S)-ar-himachalene | Oxidation to citronellic acid, subsequent steps | researchgate.net |

A convergent synthesis of (±)-α- and β-himachalene has been reported where the key steps include the regioselective γ-addition of a dienal to a silyloxypentadienyllithium species, followed by an intramolecular Diels-Alder reaction to form the bicyclic core. researchgate.net Another convergent strategy efficiently constructs the complex molecular architecture in relatively few steps through a Diels-Alder cyclization reaction catalyzed by Lewis acids to establish the bicyclic skeleton. vulcanchem.com A short, four-step synthesis of ar-himachalene has also been developed using a palladium-catalyzed Heck reaction between p-iodotoluene and ethyl sorbate (B1223678) as a key carbon-carbon bond-forming step. sharadpauri.org

Enantioselective Synthesis

Producing a single enantiomer of a chiral molecule is crucial, as different enantiomers can have distinct biological activities. Enantioselective synthesis aims to create a specific enantiomer, often through the use of chiral catalysts or auxiliaries.

Asymmetric catalysis is a powerful tool for enantioselective synthesis, where a small amount of a chiral catalyst can generate large quantities of an enantioenriched product.

Jacobsen's Chiral Salen Complexes Chiral salen complexes, particularly those of manganese and cobalt, are versatile catalysts in asymmetric synthesis. wisc.eduresearchgate.net In the context of himachalene synthesis, these complexes are employed to address challenges of low enantiomeric purity. vulcanchem.com For example, Jacobsen's chiral salen complexes can be used during cyclization steps to control the stereochemical outcome. vulcanchem.com Furthermore, a related strategy, hydrolytic kinetic resolution (HKR), utilizes chiral (salen)Co(III) complexes to separate enantiomers by selectively catalyzing the reaction of one enantiomer in a racemic mixture, allowing for the isolation of terminal epoxides and vicinal diols in high enantiopurity. ncl-india.org The high selectivity and low catalyst loading make this an attractive method. ncl-india.org

Ir-catalyzed Hydrogenation Iridium-catalyzed asymmetric hydrogenation is a highly effective method for the enantioselective reduction of unsaturated bonds, such as C=C and C=O, to create stereogenic centers with high enantiomeric excess (ee). rsc.org This methodology has been applied to the synthesis of precursors for ar-himachalene. dicp.ac.cnacs.org

A novel approach involves the iridium-catalyzed asymmetric hydrogenation of terminal homoallylic sulfones to afford γ-chiral sulfones with excellent enantioselectivities (up to 98% ee). acs.org The resulting chiral sulfone is a versatile intermediate that can be used in the total synthesis of related sesquiterpenes. acs.org The stereogenic α-methyl aromatic fragment found in ar-himachalene is a common motif in many natural products, and this method provides an efficient route to access it. acs.org Similarly, iridium complexes with N,P ligands have been used for tandem Peterson olefination and asymmetric hydrogenation reactions, achieving high yields and excellent enantioselectivity (up to 99% ee) in the formation of chiral alkanes, demonstrating a powerful strategy applicable to the synthesis of himachalene-type structures. researchgate.net

| Catalytic System | Application | Key Feature | Enantioselectivity | Reference |

| Jacobsen's Chiral Salen Complexes | Control of stereochemistry during cyclization | Addresses low enantiomeric purity | N/A | vulcanchem.com |

| Chiral (salen)Co(III) Complexes | Hydrolytic Kinetic Resolution (HKR) | Separation of enantiomers | High enantiopurity | ncl-india.org |

| Iridium-P,N Ligand Complexes | Asymmetric hydrogenation of homoallyl sulfones | Creation of γ-chiral sulfones | Up to 98% ee | acs.org |

| Iridium-N,P Ligand Complexes | Tandem Peterson olefination/hydrogenation | Formation of chiral alkanes | Up to 99% ee | researchgate.net |

Enzymatic Resolution for Enantiomeric Purity

Enzymatic resolution is a powerful technique for obtaining enantiomerically pure compounds by exploiting the stereoselectivity of enzymes. nih.gov This method is particularly useful in multi-step syntheses where chirality is introduced early, and subsequent steps might risk racemization. For the synthesis of himachalene precursors, lipases and esterases are commonly employed. nih.gov These enzymes selectively catalyze reactions, such as hydrolysis or transesterification, on one enantiomer of a racemic mixture, allowing for the separation of the two.

A notable application involves the use of Lipase B from Candida antarctica (CAL-B). This enzyme can selectively hydrolyze an undesired enantiomer in an ester intermediate, leading to a product with high enantiomeric purity. While effective, a drawback of kinetic resolution is that the maximum theoretical yield for the desired enantiomer is 50%. In practice, yields can be lower due to the loss of some desired product during separation. For instance, resolutions using CAL-B on himachalene-related intermediates have achieved high enantiomeric excess (ee) at the expense of yield. Dynamic kinetic resolution, which combines enzymatic resolution with in-situ racemization of the unwanted enantiomer using catalysts like ruthenium complexes, can overcome the 50% yield limitation.

| Enzyme | Reaction Type | Substrate Type | Achieved Enantiomeric Excess (ee) | Yield | Citation |

| Lipase B (Candida antarctica, CAL-B) | Hydrolysis | Ester Intermediate | 98% | 70-80% (of theoretical max) | |

| Lipase PS-D (Amano) | Asymmetric Acetylation | Acetylenic Alcohol | High (specific ee not stated) | Not stated | nih.gov |

| Metagenome-derived Esterases | Hydrolysis | Ethyl-2-phenyl propanoate | 95% | 39% | nih.gov |

Diastereoselective Synthesis

The control of relative stereochemistry between multiple chiral centers is a cornerstone of complex molecule synthesis. For α-himachalene, the intramolecular Diels-Alder reaction is a key strategy for diastereoselectively establishing the fused ring system. researchgate.net This reaction involves a molecule containing both a diene and a dienophile, which react internally to form the bicyclic core in a single, often highly stereoselective, step. researchgate.netarkat-usa.org

In one synthetic approach, a trienone precursor undergoes cyclization in the presence of a Lewis acid, such as zinc bromide (ZnBr₂), to yield the bicyclic ketone that serves as the core of the himachalene structure. arkat-usa.org The choice of catalyst and reaction conditions can profoundly influence both the regioselectivity and diastereoselectivity of the cycloaddition.

A compelling example of catalyst control was demonstrated in a total synthesis where the Diels-Alder reaction of a dienone ester with isoprene was investigated. cdnsciencepub.com Without a catalyst, the reaction yielded a mixture of regioisomers. However, by employing different Lewis acids, the outcome could be dramatically shifted. Boron trifluoride (BF₃) favored the undesired regioisomer, whereas stannic chloride (SnCl₄) preferentially formed the desired product with an 82:18 ratio and a near-quantitative total yield. cdnsciencepub.com In another synthesis, a Diels-Alder cyclization catalyzed by zinc chloride (ZnCl₂) proceeded with high yield and excellent diastereoselectivity, favoring the endo transition state. arkat-usa.org

| Catalyst | Key Transformation | Yield | Diastereomeric/Regioisomeric Ratio | Citation |

| SnCl₄ | Diels-Alder of dienone ester and isoprene | 99% | 82:18 (desired:undesired regioisomer) | cdnsciencepub.com |

| ZnCl₂ | Intramolecular Diels-Alder of a triene | 95% | 16:1 (endo:exo) | arkat-usa.org |

| ZnBr₂ | Intramolecular cyclization of trienone | Not Stated | Stereoselective formation of product 54 | arkat-usa.org |

Semi-synthesis and Chemical Modifications/Derivatization

Semi-synthesis, starting from naturally isolated himachalenes, provides a direct route to various derivatives. These chemical modifications are crucial for structure-activity relationship (SAR) studies and for creating novel compounds with potentially enhanced properties.

Hydrochlorination and Dehydrogenation

The double bonds within the himachalene scaffold are reactive sites for electrophilic additions. Hydrochlorination of a natural mixture of himachalene isomers (α, β, and γ) with gaseous hydrogen chloride (HCl) in acetic acid produces himachalene dihydrochloride (B599025) in good yield. nih.gov This crystalline derivative can be useful for purification. Subsequent recrystallization of the dihydrochloride from methanol (B129727) can selectively yield the monohydrochloride derivative. nih.gov Furthermore, dehydrohalogenation of the monohydrochloride can be used to generate specific isomers, such as trans-α-himachalene. ncl-india.org

Dehydrogenation is a common transformation used to create aromatic derivatives. The aromatization of the seven-membered ring in himachalenes leads to ar-himachalene (2,5,9,9-tetramethyl-6,7,8,9-tetrahydro-5H-benzocycloheptene). This can be achieved using various catalytic systems. A classic method involves heating the himachalene mixture with Raney-nickel on activated charcoal at high temperatures for several days, affording ar-himachalene in high yield and purity. researchgate.net Palladium on carbon (Pd/C) is another effective catalyst for this transformation and for related hydrogenations. benchchem.com

| Reaction | Reagents/Catalyst | Product | Yield | Citation |

| Hydrochlorination | Gaseous HCl, Acetic Acid | Himachalene dihydrochloride | 58% | nih.gov |

| Dehydrochlorination | Recrystallization from Methanol | Himachalene monohydrochloride | 60% | nih.gov |

| Dehydrogenation | Raney-Ni / Activated Charcoal, 250°C | ar-Himachalene | 83% | researchgate.net |

| Hydrogenation | 10% Pd/C, H₂ | ar-Himachalene | 80% | benchchem.com |

Oxidation Reactions (e.g., Ozonolysis, Ruthenium-Catalyzed Oxidation, Epoxidation with m-CPBA)

Oxidation of the himachalene framework introduces oxygen-containing functional groups, leading to a diverse array of derivatives.

Epoxidation with m-CPBA: The reaction of alkenes with meta-chloroperoxybenzoic acid (m-CPBA) is a standard method for producing epoxides. lumenlearning.com In himachalene isomers, this reaction is often chemoselective, targeting the most electron-rich (i.e., most substituted) double bond. The epoxidation of cis-α-himachalene with m-CPBA is reported to be stereoselective, with the oxidant attacking the C2=C3 double bond from the less sterically hindered α-face. arkat-usa.org

Ozonolysis: This powerful reaction cleaves carbon-carbon double bonds, replacing them with carbonyl groups. acs.org While reports on the direct ozonolysis of α-himachalene are scarce, the technique has been applied to related structures. For instance, in a synthesis of the sesquiterpene valeriananoid A, an isopropylidene group in a precursor was cleaved via ozonolysis followed by a reductive workup to furnish the target ketone in 66% yield. acs.org In another example, a dihalogenated himachalene derivative was treated with ozone to produce sesquiterpenic ketones. arkat-usa.org

Ruthenium-Catalyzed Oxidation: Ruthenium complexes are versatile catalysts for a wide range of oxidation reactions. imist.ma While methods exist for the ruthenium-catalyzed oxidation of alkenes to α-diketones, a specific application on the α-himachalene double bond is not prominently documented. lumenlearning.com However, a related transformation has been successfully demonstrated. An oxidative cleavage of a himachalene monohydrochloride derivative to a ketone was achieved in 78% yield using a catalytic amount of ruthenium(III) chloride (RuCl₃) with sodium periodate (B1199274) (NaIO₄) as the terminal oxidant. nih.gov

| Reaction Type | Reagent(s) | Substrate | Product | Yield | Citation |

| Epoxidation | m-CPBA | β-Himachalene | Monoepoxide intermediate | Not stated | |

| Ozonolysis | O₃, then DMS | Valeriananoid A precursor | Valeriananoid A (ketone) | 66% | acs.org |

| Oxidative Cleavage | RuCl₃, NaIO₄ | Himachalene monohydrochloride | Ketone derivative | 78% | nih.gov |

Cyclopropanation (e.g., with dichlorocarbene)

The addition of carbenes or carbenoids to the double bonds of himachalene creates a new, fused three-membered ring, leading to tricyclic derivatives. lumenlearning.com Dichlorocarbene (B158193) (:CCl₂), a reactive intermediate, is commonly generated in situ from chloroform (B151607) by treatment with a strong base, such as potassium tert-butoxide (t-BuOK), or under phase-transfer catalysis conditions. ajol.inforesearchgate.net

The reaction of dichlorocarbene with himachalene isomers is both regio- and stereoselective. Studies on β-himachalene show that the carbene adds preferentially to the more substituted C6=C7 double bond. ajol.info Theoretical calculations and experimental results indicate that the addition occurs stereoselectively from the α-face (the face opposite the gem-dimethyl group), minimizing steric hindrance. ajol.info This reaction has been used to synthesize various tricyclo-dihalogenated products.

| Substrate | Carbene Source | Conditions | Product(s) | Yield | Citation |

| β-Himachalene | CHCl₃, t-BuOK | Hexane, 0°C, 4h | Tricyclo-dichloro product 2 | 55% | |

| β-Himachalene | CHCl₃, t-BuOK | Hexane, 0°C, 4h | Tricyclo-dichloro product 3 | 10% | |

| β-Himachalene | Dibromocarbene | Not specified | Single monoadduct P1 | Not stated | ajol.info |

Ring Expansion Reactions

Ring expansion reactions are critical steps in several total syntheses of the himachalene skeleton, used to construct the central seven-membered ring from a more readily available six-membered ring precursor. ncl-india.org A common method involves the reaction of a cyclic ketone with a diazo compound, often catalyzed by a Lewis acid.

For example, treatment of a bicyclic ketone precursor with trimethylsilyldiazomethane (B103560) (TMSCHN₂) and a Lewis acid like boron trifluoride etherate (BF₃·OEt₂) induces a one-carbon ring expansion to form the cycloheptanone (B156872) core of the himachalene system. This key transformation has been reported to proceed with good efficiency, with one synthesis of (+)-β-himachalene reporting a 65% yield for this step. An alternative reagent for this type of transformation is ethyl diazoacetate, also in the presence of BF₃·OEt₂. cdnsciencepub.com These reactions are crucial for building the characteristic benzo cdnsciencepub.comannulene framework from simpler starting materials.

| Precursor Type | Reagents | Key Transformation | Yield | Citation |

| Bicyclic Ketone | Trimethylsilyldiazomethane, BF₃·OEt₂ | Cyclohexanone → Cycloheptanone | 65% | |

| trans-Ketone 15 | Ethyl diazoacetate, BF₃·OEt₂ | Ring expansion of cyclohexanone | Not specified | cdnsciencepub.com |

| Benzylic Ketone | Trimethylsilyldiazomethane (TMSCHN₂) | Ring expansion for ar-himachalene synthesis | Not specified | ncl-india.org |

An exploration of the chemical transformations of α-himachalene and its derivatives reveals a versatile scaffold for the synthesis of complex molecules. The reactivity of the himachalane (B1243107) framework allows for a range of chemical modifications, including amination, acylation, cyclization, and rearrangement reactions, leading to novel compounds with potential applications in various fields of chemistry.

5 Amination and Amine Derivative Synthesis (e.g., β-amino-α,β-unsaturated ketones, Benzylamines)

The introduction of nitrogen-containing functional groups into the himachalene skeleton has been explored to generate a variety of amine derivatives. These transformations often begin with a himachalene isomer or a derivative like ar-himachalene.

β-amino-α,β-unsaturated Ketones: A notable derivative, a β-amino-α,β-unsaturated ketone, has been synthesized starting from β-himachalene, a major component of Atlas cedar's essential oil. biointerfaceresearch.comresearchgate.net The synthesis involves a three-step process. First, β-himachalene undergoes gem-dihalogenocyclopropanation. This is followed by allylic oxidation to yield an α,β-unsaturated ketone intermediate. biointerfaceresearch.com The final step involves reacting this intermediate with sodium azide (B81097) in the presence of trifluoroacetic acid in dichloromethane (B109758) at room temperature to produce the β-amino-α,β-unsaturated ketone, specifically (1S,3R,8R)-9-amino-2,2-dichloro-3,7,7,10-tetramethyltricyclo[6.4.0.01,3]dodec-9-en-11-one. biointerfaceresearch.comresearchgate.net This product was obtained in a 58% yield and characterized as a white solid. biointerfaceresearch.com

Benzylamines: The synthesis of benzylamine (B48309) derivatives from aryl-himachalene (ar-himachalene) provides a pathway to functionalized sesquiterpenes. researchgate.netresearchgate.net Ar-himachalene is typically prepared by the aromatization of a natural mixture of α, β, and γ-himachalene. researchgate.netresearchgate.net The synthesis of benzylamines proceeds via a chloromethylation reaction. Ar-himachalene is converted to chloromethyl-ar-himachalene using paraformaldehyde and zinc chloride, achieving a 90% yield under optimized conditions. researchgate.net

The subsequent amination of chloromethyl-ar-himachalene with various aromatic amines, catalyzed by copper chloride in water, yields a range of secondary benzylamines. researchgate.net This method offers a practical route for preparing sesquiterpenes bearing a benzylamine moiety in modest to good yields. researchgate.net

| Amine Reactant | Product | Yield (%) |

|---|---|---|

| Aniline | N-((3,5,5,9-tetramethyl-6,7,8,9-tetrahydro-5H-benzo researchgate.netannulen-2-yl)methyl)aniline | 46 |

| 4-Iodoaniline | 4-iodo-N-((3,5,5,9-tetramethyl-6,7,8,9-tetrahydro-5H-benzo researchgate.netannulen-2-yl)methyl)aniline | 72 |

| 2-Nitroaniline | 2-nitro-N-((3,5,5,9-tetramethyl-6,7,8,9-tetrahydro-5H-benzo researchgate.netannulen-2-yl)methyl)aniline | 34 |

| Naphthalen-1-amine | N-((3,5,5,9-tetramethyl-6,7,8,9-tetrahydro-5H-benzo researchgate.netannulen-2-yl)methyl)naphthalen-1-amine | 70 |

Other amine derivatives have also been synthesized. For instance, α-dehydro-ar-himachalene, prepared from an isomeric mixture of himachalenes, can be converted into 2,9,9-trimethyl-6,7,8,9-tetrahydro-benzocyclohepten-5-ylidene-amine derivatives. d-nb.infonih.gov

6 Friedel-Crafts Acylation of ar-Himachalene

The Friedel-Crafts acylation of ar-himachalene (2,5,9,9-tetramethyl-6,7,8,9-tetrahydro-5H-benzocycloheptene), which is obtained through the catalytic dehydrogenation of α-, β-, and γ-himachalenes, is a key reaction for introducing acyl groups onto the aromatic ring. mdpi.comnih.gov The outcome of this reaction is highly dependent on the reaction temperature.

When the acylation is performed with acetyl chloride and an aluminum chloride catalyst at room temperature (25 °C), the reaction yields a single product: (3,5,5,9-tetramethyl-6,7,8,9-tetrahydro-5H-benzocyclohepten-2-yl)-ethanone. mdpi.comresearchgate.net

However, conducting the reaction at a higher temperature of 100 °C results in a mixture of two compounds. mdpi.comnih.govafricaresearchconnects.com The major product, formed in 69% yield, is the same acyl-ar-himachalene that is formed at room temperature, where the original carbon skeleton is conserved. mdpi.comafricaresearchconnects.com The second product, obtained in 21% yield, is a rearranged acyl-hydroperoxide, identified as 1-(8-ethyl-8-hydroperoxy-3,5,5-trimethyl-5,6,7,8-tetrahydronaphthalen-2-yl)-ethanone. mdpi.comnih.gov The formation of this hydroperoxide is thought to occur via a mechanism involving carbocation rearrangements. researchgate.net More sustainable methods have also been developed, utilizing reusable flower-shaped ZnO nanostructures as a heterogeneous catalyst for the acylation at room temperature. core.ac.uk

| Temperature | Product(s) | Yield (%) |

|---|---|---|

| 25 °C | (3,5,5,9-tetramethyl-6,7,8,9-tetrahydro-5H-benzocyclohepten-2-yl)-ethanone | - |

| 100 °C | (3,5,5,9-tetramethyl-6,7,8,9-tetrahydro-5H-benzocyclohepten-2-yl)-ethanone | 69 |

| 1-(8-ethyl-8-hydroperoxy-3,5,5-trimethyl-5,6,7,8-tetrahydronaphthalen-2-yl)-ethanone | 21 |

7 Formation of Benzocycloheptene Derivatives (e.g., Pyrrolone-fused benzosuberene)

The himachalene framework serves as a starting point for the semi-synthesis of more complex heterocyclic structures, such as pyrrolone-fused benzosuberenes. researchgate.netresearchgate.net These compounds are synthesized from a mixture of α, β, and γ-himachalenes extracted from Cedrus deodara essential oil. researchgate.netnih.gov

The synthesis begins with the conversion of the himachalene mixture into dibromo-substituted benzosuberene, which acts as a key precursor. researchgate.netnih.gov This intermediate then undergoes a single-pot palladium-catalyzed aminocarbonylation reaction to yield the target pyrrolone-fused benzosuberenes (PfBS). researchgate.netresearchgate.netnih.gov This method utilizes a polystyrene-supported palladium (Pd@PS) nanoparticle catalyst, which is recoverable and recyclable. nih.gov An alternative approach uses oxalic acid as a safe and operationally simple in situ source of carbon monoxide for the palladium-catalyzed intramolecular carbonylative cyclization. researchgate.net This strategy provides a broad substrate scope and represents an efficient pathway to these tricyclic conjugated systems. researchgate.netnih.gov

8 Rearrangement Reactions (e.g., to Cadalene (B196121), Iso-cadalene)

The carbon skeleton of himachalene derivatives can undergo significant rearrangement reactions to form other important aromatic sesquiterpenes. A notable example is the conversion of ar-himachalene into cadalene (1,6-dimethyl-4-isopropylnaphthalene) and iso-cadalene (1,6-dimethyl-3-isopropylnaphthalene). ccspublishing.org.cn

This transformation is achieved in a two-step process starting from a mixture of α-, β-, and γ-himachalenes. The first step is the quantitative dehydrogenation of the himachalene mixture to produce ar-himachalene. ccspublishing.org.cn In the second step, treatment of the resulting ar-himachalene with reagents such as iodine (I₂) and/or aluminum chloride (AlCl₃) induces a skeletal rearrangement to afford a mixture of cadalene and iso-cadalene. ccspublishing.org.cnorcid.org The reaction can yield up to 71%±5% of the naphthalene (B1677914) derivatives. ccspublishing.org.cn

A proposed mechanism for the formation of cadalene when using iodine in dichloromethane involves an initial electrophilic iodination of ar-himachalene. This is followed by a deprotonative rearrangement that proceeds through a tricyclic spiro-cyclopropane intermediate, which then undergoes further steps to yield the final naphthalene structure. ccspublishing.org.cn

| Reagent(s) | Product(s) | Total Yield (%) |

|---|---|---|

| I₂ and/or AlCl₃ | Cadalene and Iso-cadalene | up to 71±5 |

Advanced Analytical Techniques for α Himachalene Characterization

Spectroscopic Methods

Spectroscopic techniques are fundamental in determining the molecular structure of α-Himachalene by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the complete structural analysis of α-Himachalene. A combination of one-dimensional (¹H, ¹³C, DEPT) and two-dimensional (COSY, HSQC, NOESY) experiments enables the unambiguous assignment of all proton and carbon signals, confirming the distinct bicyclic himachalane (B1243107) framework.

¹H NMR: The proton NMR spectrum provides detailed information about the chemical environment and connectivity of hydrogen atoms within the molecule. Key signals in the ¹H NMR spectrum of α-Himachalene include those for its methyl, methylene, methine, and alkene protons.

¹³C NMR: The ¹³C NMR spectrum identifies the number and type of carbon atoms present. It provides distinct signals for the different carbon environments in the molecule.

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments are used to differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons. libretexts.org This technique helps in assigning the carbon signals obtained in the standard ¹³C NMR spectrum. libretexts.org

COSY (Correlation Spectroscopy): This 2D NMR technique establishes correlations between protons that are coupled to each other, typically through two or three bonds. iosrjournals.org It is instrumental in tracing the proton-proton connectivity throughout the carbon skeleton of α-Himachalene.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the signals of directly attached carbon atoms. This experiment is crucial for definitively assigning which protons are attached to which carbons in the α-Himachalene structure.

NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY experiment identifies protons that are close to each other in space, regardless of whether they are bonded. This is particularly vital for determining the relative stereochemistry of the molecule by observing these through-space interactions.

| Representative NMR Data for α-Himachalene | |

| Technique | Key Information Obtained |

| ¹H NMR | Identifies the chemical environment and coupling of hydrogen atoms, including distinct signals for methyl, methylene, methine, and alkene protons. |

| ¹³C NMR | Shows signals for each unique carbon atom, identifying the carbon skeleton. |

| DEPT | Differentiates between CH₃, CH₂, CH, and quaternary carbons. libretexts.org |

| COSY | Reveals proton-proton spin coupling networks to establish connectivity. iosrjournals.org |

| HSQC | Correlates protons with their directly attached carbons for unambiguous assignment. |

| NOESY | Detects through-space interactions between protons, which is crucial for determining relative stereochemistry. |

Interactive data table. Click on headers to sort.

Mass spectrometry (MS) is a key technique for determining the molecular weight and elemental composition of α-Himachalene and for its identification within complex mixtures.

Mass Spectrometry (MS): This technique provides the molecular weight of α-Himachalene, which is 204.35 g/mol , corresponding to the molecular formula C₁₅H₂₄. nih.gov The fragmentation pattern observed in the mass spectrum is characteristic of the himachalane skeleton and serves as a fingerprint for identification.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is the most widely used method for analyzing volatile compounds like α-Himachalene, particularly in natural extracts such as essential oils. nih.gov The gas chromatograph separates the components of a mixture based on their volatility and interaction with the column, while the mass spectrometer provides a mass spectrum for each eluting component, allowing for positive identification. phcogres.com Studies on Cedrus atlantica essential oil have utilized GC-MS to identify and quantify α-Himachalene alongside its isomers. researchgate.netlupinepublishers.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): While GC-MS is more common for the volatile α-Himachalene, LC-MS/MS can be employed for the analysis of less volatile derivatives or potential degradation products with high specificity and sensitivity.

| Key Mass Spectrometry Data for α-Himachalene | |

| Technique | Information Provided |

| MS | Molecular weight (204.35 g/mol ) and characteristic fragmentation pattern. |

| GC-MS | Separation from other volatile compounds based on retention time and identification via mass spectrum. nih.gov Key fragments include m/z 189 [M-CH₃]⁺, 161 [M-C₃H₇]⁺, 119, 105, 93, 79, and 41. nih.gov |

| LC-MS/MS | High-specificity analysis of less volatile derivatives or metabolites. Predicted spectra can help in tentative identification. foodb.ca |

Interactive data table. Click on headers to sort.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their absorption of infrared radiation. For α-Himachalene, the IR spectrum is characterized by absorption bands corresponding to the vibrations of its alkane and alkene moieties.

| Characteristic IR Absorption Bands for α-Himachalene | |

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

| C-H stretching (alkene) | ~3070-3010 |

| C-H stretching (alkane) | ~2960-2850 |

| C=C stretching (alkene) | ~1650-1640 |

| C-H bending (alkane) | ~1465-1375 |

Interactive data table. Click on headers to sort.

X-ray crystallography is the definitive method for the unambiguous determination of a molecule's three-dimensional structure, including its absolute stereochemistry. unifr.ch For a chiral molecule like α-Himachalene, this technique is the gold standard for confirming the exact spatial arrangement of its atoms, such as the (1R,6S) configuration for (-)-α-Himachalene. As it can be challenging to obtain a suitable single crystal of the parent hydrocarbon, chemical derivatization to a crystalline solid is often employed to facilitate the analysis. The resulting diffraction pattern allows for the creation of an electron density map, which reveals the precise atomic positions and confirms the absolute configuration.

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically designed to detect species that contain unpaired electrons, such as free radicals. While the α-Himachalene molecule itself is not a radical and therefore not EPR-active, the technique can be used to study radical intermediates that may form during its chemical reactions or under conditions of oxidative stress. Such studies can provide valuable insights into reaction mechanisms and potential degradation pathways involving the compound.

Chromatographic Techniques for Analysis and Purity Assessment

Chromatographic methods are essential for separating α-Himachalene from complex mixtures like essential oils and for assessing its purity. Due to the volatility of α-Himachalene, Gas Chromatography (GC) is frequently the method of choice.

Gas Chromatography (GC): Using a high-resolution capillary column (e.g., DB-5, HP-5MS), GC can effectively separate α-Himachalene from its isomers, β-Himachalene and γ-Himachalene, as well as other sesquiterpenes. Purity is determined by comparing the relative peak area of the α-Himachalene signal to other components in the chromatogram.

High-Performance Liquid Chromatography (HPLC): HPLC is also used for the isolation and purity assessment of α-Himachalene, particularly for preparative scale separations or for less volatile derivatives.

Chiral Chromatography (Chiral GC/HPLC): To assess enantiomeric purity, chiral chromatography is required. By using a column with a chiral stationary phase, it is possible to separate the different enantiomers of α-Himachalene, allowing for the determination of the enantiomeric excess (ee) in a sample.

| Chromatographic Methods for α-Himachalene Analysis | ||

| Technique | Purpose | Key Parameters |

| Gas Chromatography (GC) | Separation and purity assessment from other volatile compounds. | Capillary column (e.g., DB-5, HP-5MS), temperature programming. |

| High-Performance Liquid Chromatography (HPLC) | Isolation and purity assessment, especially for less volatile derivatives. | Normal or reverse-phase columns, UV detection. |

| Chiral GC/HPLC | Separation of enantiomers and determination of enantiomeric excess (ee). | Chiral stationary phase (e.g., cyclodextrin-based). |

Interactive data table. Click on headers to sort.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple and rapid analytical technique used for the separation and identification of compounds. For α-Himachalene, which is a non-polar compound, TLC is effective for separation from more polar constituents of essential oils. A common stationary phase used is silica (B1680970) gel, a polar adsorbent. rjpbcs.com The mobile phase is typically a non-polar solvent or a mixture of solvents. For the fractionation of himachalene isomers, a gradient elution system such as hexane-ethyl acetate (B1210297) has proven effective.

The separation on a TLC plate is quantified by the retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. libretexts.orglibretexts.org The Rf value is dependent on the stationary phase, mobile phase, and the specific compound. Visualization of the separated spots on the TLC plate can be achieved under UV light if the compound is UV-active, or by using a staining reagent. libretexts.orgchemmea.sk

| Parameter | Description |

|---|---|

| Stationary Phase | Silica gel (polar). rjpbcs.com |

| Mobile Phase Example | Hexane-Ethyl Acetate gradient (non-polar). |

| Principle of Separation | Differential partitioning based on polarity. rjpbcs.com |

| Detection | UV light or chemical staining reagents. libretexts.orgchemmea.sk |

Advanced Computational and Physicochemical Characterization

Computational chemistry offers powerful tools to investigate the electronic structure and properties of molecules like α-Himachalene, providing insights that complement experimental data.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For α-Himachalene, DFT calculations, for instance using the B3LYP functional with a 6-311G(d,p) basis set, can be employed to determine its optimized molecular geometry. rjpbcs.com These calculations provide data on interatomic distances, bond angles, and dihedral angles.

A key application of DFT is the calculation of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important parameter that reflects the chemical reactivity of the molecule. youtube.comirjweb.com DFT calculations have been used to study the chemoselectivity of reactions involving α-cis-himachalene by analyzing the nature of its HOMO and LUMO frontier orbitals.

| Calculated Property | Significance for α-Himachalene |

|---|---|

| Optimized Molecular Geometry | Provides data on bond lengths, bond angles, and dihedral angles. rjpbcs.com |

| HOMO-LUMO Energies | The energy gap indicates the molecule's chemical reactivity and kinetic stability. youtube.comirjweb.com |

| Frontier Orbital Analysis | Helps in understanding and predicting the regioselectivity and stereospecificity of chemical reactions. |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular and intermolecular bonding and interactions among bonds in a molecule. biointerfaceresearch.com It provides a detailed insight into the electronic structure by analyzing the donor-acceptor interactions. rjpbcs.com For α-trans-himachalene, NBO analysis has been used to investigate the nature of its bonding. rjpbcs.com

NBO analysis can elucidate hyperconjugative interaction energies, which are determined from the second-order perturbation theory analysis of the Fock matrix. biointerfaceresearch.com This analysis can identify significant orbital interactions, such as those between lone pair (LP) orbitals and antibonding (σ) orbitals, which contribute to the stability of the molecule. biointerfaceresearch.com For instance, in a derivative of β-himachalene, NBO analysis revealed significant stabilization energies from interactions like LP N →σ(C-C) and LP O → σ*(C-C). biointerfaceresearch.com

| NBO Analysis Feature | Information Gained for Himachalene Systems |

|---|---|

| Donor-Acceptor Interactions | Provides insight into the electronic structure and intramolecular bonding. rjpbcs.com |

| Hyperconjugative Interaction Energies | Quantifies the stabilization energy arising from orbital interactions. biointerfaceresearch.com |

| Analysis of Fock Matrix | Identifies key orbital overlaps contributing to molecular stability. biointerfaceresearch.com |

Non-Linear Optical (NLO) Properties

Non-Linear Optical (NLO) properties of molecules describe their behavior in the presence of intense electromagnetic fields, leading to phenomena like frequency doubling and optical switching. Organic molecules, particularly those with extended π-conjugated systems, are known to exhibit significant NLO responses. analis.com.my The study of NLO properties in sesquiterpenes like α-Himachalene is an emerging area of research.

Computational methods, such as DFT, can be used to predict the NLO properties of molecules. A key parameter is the first-order hyperpolarizability (β), which quantifies the second-order NLO response. For a derivative of β-himachalene, the first-order hyperpolarizability was calculated to understand its NLO potential. biointerfaceresearch.com Such theoretical calculations are valuable for screening molecules with potentially useful NLO properties for applications in photonics and optoelectronics.

| NLO Property | Relevance to α-Himachalene |

|---|---|

| First-Order Hyperpolarizability (β) | A theoretical measure of the second-order NLO response, indicating potential for applications like second-harmonic generation. biointerfaceresearch.com |

| Structure-Property Relationship | Computational studies can help understand how the molecular structure of himachalenes influences their NLO properties. |

Hirshfeld Surface Analysis for Crystal Packing

Hirshfeld surface analysis is a powerful computational tool utilized in crystallography to explore and quantify intermolecular interactions within a crystal lattice. This method provides a visual representation of how molecules interact with their neighbors, offering insights into the forces that govern crystal packing. The analysis is based on the concept of partitioning the crystal electron density into molecular fragments.

The Hirshfeld surface is generated for a molecule of interest, defining the region in space where the contribution to the electron density from that molecule is greater than or equal to the contribution from all other molecules in the crystal. By mapping various properties onto this surface, such as the normalized contact distance (dnorm), shape index, and curvedness, a detailed picture of the intermolecular contacts emerges.

H···H contacts: Given the hydrocarbon nature of α-Himachalene, these van der Waals interactions are expected to be the most significant contributors to the crystal packing.

C···H contacts: These interactions would also be prominent, reflecting the close packing of the molecular framework.

The dnorm surface is particularly informative, with red spots indicating close contacts that are shorter than the sum of the van der Waals radii, highlighting regions of significant intermolecular interaction. The shape index and curvedness plots provide information about the shape of the molecule and the presence of planar stacking or other packing motifs.

Polarimetry for Enantiomeric Excess

Polarimetry is an analytical technique used to measure the rotation of plane-polarized light as it passes through a solution of a chiral compound. This phenomenon, known as optical activity, is a characteristic property of chiral molecules like α-Himachalene. The extent to which the light is rotated is quantified as the observed rotation (α) and is measured in degrees.

The specific rotation [α] is a standardized measure of the optical activity of a compound and is calculated using the following formula:

[α] = α / (l * c)

where:

α is the observed rotation in degrees.

l is the path length of the sample tube in decimeters (dm).

c is the concentration of the solution in g/mL.

Enantiomers of a chiral molecule will rotate plane-polarized light to an equal extent but in opposite directions. The enantiomer that rotates light to the right (clockwise) is termed dextrorotatory (+), while the one that rotates light to the left (counter-clockwise) is termed levorotatory (-).

In a sample containing a mixture of enantiomers, the net observed rotation is proportional to the excess of one enantiomer over the other. This allows for the determination of the enantiomeric excess (e.e.), which is a measure of the purity of a chiral sample. The enantiomeric excess is calculated as:

e.e. (%) = ([α]observed / [α]pure enantiomer) * 100

For instance, if a pure sample of (+)-α-Himachalene has a specific rotation of +80°, a mixture with an observed rotation of +40° would have an enantiomeric excess of 50%. This indicates that the mixture contains 75% of the (+)-enantiomer and 25% of the (-)-enantiomer.

The determination of enantiomeric excess is crucial in various fields, including natural product chemistry, where the stereochemistry of a molecule can significantly impact its biological activity. While specific optical rotation values for the enantiomers of α-Himachalene are not widely reported, polarimetry remains an essential technique for the stereochemical analysis of this and other chiral natural products.

Hypothetical Data for Enantiomeric Excess Calculation of α-Himachalene

To illustrate the application of polarimetry, the following table presents hypothetical data for the calculation of enantiomeric excess for different samples of α-Himachalene, assuming a specific rotation of a pure enantiomer to be +95°.

| Sample | Observed Rotation (α) | Concentration (g/mL) | Path Length (dm) | Calculated Specific Rotation [α] | Enantiomeric Excess (e.e.) (%) |

| A | +4.75 | 0.05 | 1 | +95.0 | 100 |

| B | -2.375 | 0.05 | 1 | -47.5 | 50 |

| C | +0.95 | 0.02 | 1 | +47.5 | 50 |

| D | 0 | 0.1 | 1 | 0 | 0 |

Biological Activities and Mechanistic Investigations Preclinical and Non Human

Antimicrobial Activity

alpha-Himachalene has demonstrated a spectrum of antimicrobial effects, showing efficacy against various bacterial and fungal strains. This activity is often observed in studies of essential oils where this compound is a major component.

Antibacterial Efficacy (Gram-positive and Gram-negative bacteria)

Research indicates that this compound possesses antibacterial properties, with a more pronounced effect often noted against Gram-positive bacteria. vulcanchem.com Essential oils rich in himachalene isomers, including this compound, have shown significant antibacterial action. For instance, essential oils from Cedrus atlantica, containing this compound, have exhibited potent bactericidal properties with zones of inhibition exceeding 15 mm against several bacterial strains and minimum inhibitory concentration (MIC) values ranging from 0.0625% to 0.25% for bacteria. benchchem.com

Studies on aryl derivatives of himachalenes sourced from Cedrus deodara essential oil also point to potential antimicrobial activity against some Gram-positive bacteria. researchgate.net Specifically, this compound has been highlighted for its antibacterial activity against Gram-positive bacteria like Staphylococcus aureus. tums.ac.ir In contrast, some aromatized derivatives of himachalene did not show activity against several Gram-negative bacteria, including E. coli and P. aeruginosa, even at high concentrations. researchgate.netmdpi.com However, essential oils from Nectandra megapotamica, containing alpha-pinene, beta-pinene, myrcene, and limonene, have shown control against the growth of the Gram-negative bacterium Escherichia coli. nih.gov

Table 1: Antibacterial Activity of Essential Oils Containing this compound and its Derivatives

| Essential Oil/Derivative Source | Target Bacteria | Observed Effect | Citation |

|---|---|---|---|

| Cedrus atlantica (rich in this compound) | Gram-positive & Gram-negative bacteria | Zones of inhibition > 15 mm; MIC: 0.0625% - 0.25% | benchchem.com |

| Aryl derivatives from Cedrus deodara | Gram-positive bacteria | Potential antimicrobial activity | researchgate.net |

| This compound | Staphylococcus aureus (Gram-positive) | Antibacterial activity noted | tums.ac.ir |

| Aromatized himachalenes | E. coli, P. aeruginosa (Gram-negative) | No significant activity observed | researchgate.netmdpi.com |

| Nectandra megapotamica | Escherichia coli (Gram-negative) | Growth control observed | nih.gov |

Antifungal Efficacy

The antifungal potential of this compound and related compounds has also been a subject of investigation. Essential oils containing this compound have demonstrated antifungal effects against various fungal strains. For example, himachalene has shown high activity against fungi such as Aspergillus sydowii, A. parasiticus, and A. ochraceous, with MIC values ranging from 23.4 to 187.5 µg/mL. mdpi.com Derivatives of himachalene have also been evaluated for their efficacy against mycotoxigenic fungi. researchgate.net

Antibiofilm Properties

While research on the specific antibiofilm properties of isolated this compound is limited, related compounds and essential oils containing it have been studied. For instance, acidic compounds like Nerolidyl acetate (B1210297), found alongside this compound in the essential oil of Anvillea garcinii, are known for their anti-sediment properties, which can be relevant to inhibiting biofilm formation. tums.ac.ir Further research is needed to specifically determine the role of this compound in disrupting or preventing biofilms.

Anticancer Potential

Preliminary research suggests that this compound and its isomers may possess anticancer properties, as observed in various cancer cell line studies.

Induction of Apoptosis in Cancer Cell Lines

This compound has been investigated for its cytotoxic effects and its ability to induce apoptosis (programmed cell death) in cancer cells. Studies on himachalene derivatives, such as 2-himachalene-6-ol, have shown anti-proliferative and anti-metastatic capabilities. core.ac.uk Specifically, treatment with 2-himachalene-6-ol induced cellular death through necrosis in SF-268 astrocytoma cells. core.ac.uk Furthermore, fractions of Daucus carota oil extract containing this derivative were found to induce apoptosis in MDA-MB-231 breast cancer cells, indicated by an increase in the pro-apoptotic protein BAX and a decrease in the anti-apoptotic protein Bcl-2. nih.gov Another related sesquiterpene, himachalol, was shown to induce apoptosis in B16-F10 murine melanoma cells by decreasing the level of Bcl-2 and increasing the level of Bax. researchgate.net

Table 2: Apoptotic Effects of Himachalene Derivatives on Cancer Cell Lines

| Compound/Extract | Cancer Cell Line | Mechanism of Action | Citation |

|---|---|---|---|

| 2-himachalene-6-ol | SF-268 (astrocytoma) | Induction of necrosis | core.ac.uk |

| Daucus carota oil fractions (containing 2-himachalene-6-ol) | MDA-MB-231 (breast cancer) | Increased BAX/Bcl-2 ratio, cleavage of caspase-3 and PARP | nih.gov |

| Himachalol | B16-F10 (murine melanoma) | Decreased Bcl-2, increased Bax levels | researchgate.net |

| β-2-himachalen-6-ol | SW1116 (colon cancer) | Increased p53, p21, Bax, and PARP; decreased pro-caspase-3 and Bcl-2 | researchgate.net |

Molecular Interactions with Cancer-Related Pathways (e.g., PI3K/AKT/mTOR signaling)

The anticancer effects of himachalene derivatives may be mediated through their interaction with key signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/AKT/mTOR pathway. researchgate.net The PI3K/Akt/mTOR pathway is crucial for regulating cell growth, metabolism, and survival, and its overexpression is common in many cancers. devagiricollege.orgdevagiricollege.org

Studies on β-2-himachalen-6-ol have demonstrated its ability to inhibit the PI3K/AKT pathway. researchgate.net Treatment of SW1116 colon cancer cells with this compound led to a significant decrease in phosphorylated Akt (p-Akt), a key downstream effector of PI3K. researchgate.net Similarly, treatment of MDA-MB-231 breast cancer cells with fractions containing 2-himachalen-6-ol did not show a direct effect on phosphorylated Akt but did significantly reduce the level of phosphorylated Erk, a component of the MAPK pathway, which also plays a role in cell proliferation and survival. nih.gov The inhibition of these pathways disrupts signals that promote cancer cell survival and proliferation, ultimately leading to apoptosis. nih.govresearchgate.net

Anti-inflammatory Effects

The anti-inflammatory properties of α-himachalene have been demonstrated in several preclinical studies, primarily through its interaction with key enzymatic and signaling pathways involved in the inflammatory response.

Inhibition of Lipoxygenase Activity

In vitro research has identified α-himachalene as an inhibitor of lipoxygenase (LOX), an enzyme crucial to the biosynthesis of leukotrienes, which are potent inflammatory mediators. researchgate.net Studies on essential oils where α-himachalene is a major constituent have shown significant inhibitory activity against 5-lipoxygenase (5-LOX). nih.govnih.govmdpi.com For instance, the essential oil of Cedrus atlantica, containing 14.43% α-himachalene, demonstrated noteworthy 5-LOX inhibition. nih.govmdpi.com This targeted inhibition of the 5-LOX pathway suggests a specific mechanism by which α-himachalene exerts its anti-inflammatory effects, positioning it as a compound of interest for mitigating inflammatory conditions mediated by leukotrienes. researchgate.netnih.gov

Modulation of Inflammatory Pathways

Beyond its direct enzymatic inhibition, α-himachalene is involved in the modulation of broader inflammatory signaling cascades. Research on essential oils rich in α-himachalene has shown the ability to down-regulate the expression of key pro-inflammatory mediators. researchgate.net Studies have demonstrated that essential oils from Cedrus deodara, which contain α-himachalene, can suppress the activation of cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), and nuclear factor-kappa B (NF-κB). researchgate.net The NF-κB pathway is a critical regulator of genes involved in the immune and inflammatory response, and its inhibition can lead to a widespread reduction in inflammatory processes. nih.gov Molecular docking studies have further suggested that α-himachalene and its derivatives have the potential to interact with protein targets within inflammation-related pathways. nih.gov

Antioxidant Capacity

α-Himachalene has demonstrated notable antioxidant properties in various non-human, preclinical assay systems. These studies typically involve essential oils where α-himachalene is a significant component.

Free Radical Scavenging Assays (e.g., DPPH, ABTS, H₂O₂)

The ability of α-himachalene to neutralize free radicals has been confirmed through several standard in vitro assays. Essential oils from Cedrus atlantica, with α-himachalene as a prominent constituent (19.37%), have shown significant scavenging activity against 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radicals. dovepress.comajol.info In one study, this essential oil exhibited 81.2% inhibition against DPPH and 72.3% inhibition against ABTS. dovepress.comajol.info Similarly, an essential oil from Pinus roxburghii, containing 6.82% α-himachalene, showed considerable antioxidant capacity in DPPH and hydrogen peroxide (H₂O₂) assays. sci-hub.se These findings underscore the potential of α-himachalene to counteract oxidative stress by donating hydrogen atoms or electrons to neutralize reactive oxygen species. nih.gov

Table 1: Antioxidant Activity of Essential Oils Containing α-Himachalene

| Essential Oil Source | α-Himachalene Content (%) | Assay | Activity/Result | Reference(s) |

| Cedrus atlantica | 19.37 | DPPH | 81.2% inhibition | dovepress.com, ajol.info |

| Cedrus atlantica | 19.37 | ABTS | 72.3% inhibition | dovepress.com, ajol.info |

| Pinus roxburghii | 6.82 | H₂O₂ | 73.3 ± 1.7% scavenging | sci-hub.se |

Metal Chelation Ability

In addition to free radical scavenging, certain essential oils containing α-himachalene have been evaluated for their ability to chelate metal ions. Metal ions, such as iron, can act as pro-oxidants by catalyzing the formation of reactive oxygen species. A study on the essential oil of Cedrus atlantica, which is rich in α-himachalene (19.37%), demonstrated a remarkable metal chelation ability of approximately 85%. dovepress.comajol.info This suggests that α-himachalene may contribute to antioxidant effects not only by direct radical scavenging but also by sequestering metal ions that promote oxidative damage.

Insecticidal and Pest Management Applications

α-Himachalene has been identified as a potent insecticidal agent with potential applications in agriculture and public health for pest management. Its efficacy has been demonstrated against a range of insect pests, positioning it as a promising natural alternative to synthetic insecticides. researchgate.netnih.gov

Research has highlighted its effectiveness against Gyropsylla spegazziniana, a significant pest of Paraguay tea plants, where its application led to high mortality rates. researchgate.netnih.gov Essential oils from Cedrus deodara, where himachalenes are major components, have also shown repellent and insecticidal activity against the diamondback moth, Plutella xylostella. Furthermore, a related compound, 3-methyl-α-himachalene, has been identified as a sex pheromone of the sandfly Lutzomyia longipalpis, a vector for leishmaniasis. This discovery opens avenues for its use in monitoring and controlling sandfly populations through behavioral manipulation. The mechanism of action is thought to involve the disruption of insect physiological processes, potentially through neurotoxic effects. researchgate.net

Table 2: Documented Insecticidal Activity of α-Himachalene and Related Compounds

| Compound/Essential Oil | Target Pest | Observed Effect | Reference(s) |

| (-)-α-Himachalene | Gyropsylla spegazziniana | High mortality rates | researchgate.net, nih.gov |

| Cedrus deodara essential oil | Plutella xylostella (Diamondback moth) | Repellent and toxic | |

| 3-Methyl-α-himachalene | Lutzomyia longipalpis (Sandfly) | Sex pheromone, attracts females | , |

Direct Mortality in Insect Pests (e.g., Gyropsylla spegazziniana)

This compound has demonstrated notable insecticidal properties, positioning it as a potential natural alternative to conventional synthetic pesticides. benchchem.com Research has specifically highlighted its effectiveness against Gyropsylla spegazziniana, a significant pest that affects Paraguay tea plants. benchchem.comscience.govscience.gov In laboratory settings, the application of α-himachalene has resulted in high mortality rates among the pest population. benchchem.com This suggests its potential utility in sustainable agriculture and integrated pest management programs, particularly where the use of synthetic insecticides is restricted. benchchem.comscience.govscience.gov

Role as Insect Pheromones (e.g., Lutzomyia longipalpis, Aphthona flava)

This compound and its derivatives play a crucial role in the chemical communication of several insect species, acting as pheromones that mediate aggregation and mating behaviors.

In the case of the sandfly Lutzomyia longipalpis, the vector for visceral leishmaniasis, a methylated form of α-himachalene is a key component of the male-produced sex pheromone. researchgate.netnih.govrsc.orgparasite-journal.org Specifically, males of the Jacobina chemotype from Brazil produce (1S,3S,7R)-3-methyl-α-himachalene to attract females to mating sites. researchgate.netrsc.orgpnas.org This compound has been shown to elicit electrophysiological responses in the antennae of both male and female sandflies, indicating it may also function to aggregate males. nih.gov The pheromone's structure is unusual for a sesquiterpene, featuring an additional methyl group. parasite-journal.org